Flomoxef sodium - 92823-03-5

Flomoxef sodium

Catalog Number: EVT-268189
CAS Number: 92823-03-5
Molecular Formula: C15H17F2N6NaO7S2
Molecular Weight: 518.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flomoxef sodium is a broad-spectrum antibiotic belonging to the oxacephem class of β-lactam antibiotics. [, , , , ] It is a semi-synthetic derivative of Cephamycin C, offering activity against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Haemophilus influenzae. [, , , , , ] Its role in scientific research revolves around its antimicrobial properties, particularly its use in studies involving bacterial infections, drug delivery systems, and understanding antibiotic resistance mechanisms.

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is commonly used to treat serious bacterial infections, including pneumonia, urinary tract infections, and sepsis. []

Levofloxacin

Compound Description: Levofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. []

Relevance: Levofloxacin, while structurally different from Flomoxef sodium, was investigated in conjunction with it for its potential to improve prostate cancer detection rates and prevent infectious complications after transrectal biopsy. It was found that the combination of Flomoxef sodium and Levofloxacin significantly reduced the incidence of acute prostatitis compared to Levofloxacin alone. []

Imipenem/Cilastatin Sodium

Compound Description: Imipenem/Cilastatin Sodium is a combination medication containing Imipenem, a carbapenem antibiotic, and Cilastatin, a renal dehydropeptidase inhibitor. This combination is effective against a wide range of bacterial infections, including those caused by resistant organisms. []

Relevance: Similar to Flomoxef sodium, Imipenem/Cilastatin Sodium is a beta-lactam antibiotic. Studies in rabbits indicated that the co-administration of Imipenem/Cilastatin Sodium with Flomoxef sodium attenuated the nephrotoxicity induced by Flomoxef sodium alone. This suggests a potential for reducing the risk of renal damage when using these antibiotics together. []

Cefotiam Dihydrochloride

Compound Description: Cefotiam Dihydrochloride is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is used to treat various infections, including respiratory tract infections, urinary tract infections, and skin infections. []

Cefozopran Hydrochloride

Compound Description: Cefozopran Hydrochloride is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is used to treat various infections, including respiratory tract infections, urinary tract infections, and skin infections. []

Relevance: Similar to Cefotiam Dihydrochloride, Cefozopran Hydrochloride was studied for its potential use in a hydroxyapatite-based drug delivery system for preventing infections in joint replacement surgeries. Cefozopran Hydrochloride demonstrated a more sustained release profile compared to Cefotiam Dihydrochloride and Flomoxef Sodium, making it a potentially more suitable candidate for this type of application. []

Vancomycin Hydrochloride

Compound Description: Vancomycin Hydrochloride is a glycopeptide antibiotic primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is commonly used to treat serious infections when other antibiotics are ineffective. []

Relevance: Vancomycin Hydrochloride, while structurally different from Flomoxef sodium, was studied alongside it for its potential to cause nephrotoxicity and drug interactions. In rabbit models, co-administering Vancomycin Hydrochloride and Flomoxef sodium showed a reduction in Flomoxef sodium-induced nephrotoxicity compared to Flomoxef sodium alone. [] They were also investigated in the context of antibiotic release from hydroxyapatite in drug delivery systems. [, ]

Tobramycin

Compound Description: Tobramycin is an aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa. It is often used in combination with other antibiotics for treating serious infections like sepsis and pneumonia. []

Relevance: While structurally distinct from Flomoxef sodium, Tobramycin was investigated alongside it in a clinical trial involving febrile neutropenic patients with hematological malignancies. The study assessed the clinical effects of using granulocyte-colony stimulating factor (G-CSF) with Flomoxef sodium and Tobramycin as empiric antibiotic therapy. []

Cefamandole Sodium

Compound Description: Cefamandole Sodium is a second-generation cephalosporin antibiotic with a broader spectrum of activity than first-generation cephalosporins. It is effective against various Gram-positive and Gram-negative bacteria, including some anaerobic species. []

Relevance: Although structurally different, Cefamandole Sodium was compared to Flomoxef sodium in a study investigating the penetration of antibiotics into the vitreous humor of the human eye. The study found that Flomoxef sodium exhibited better permeability than Cefamandole Sodium. []

Isepamicin Sulfate

Compound Description: Isepamicin Sulfate is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria, including some strains resistant to other aminoglycosides. It is primarily used to treat serious infections. []

Relevance: While structurally different from Flomoxef Sodium, Isepamicin Sulfate was investigated alongside it for its potential use in a novel hydroxyapatite drug delivery system. The study assessed its release kinetics and found it to have a longer release duration compared to Flomoxef sodium. []

Source and Classification

Flomoxef sodium is derived from flomoxef acid, which itself is synthesized through various chemical processes involving different intermediates. It falls under the classification of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity. This compound is commonly used in hospitals and clinics for treating infections due to its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of flomoxef sodium involves several steps:

  1. Preparation of Flomoxef Acid: The initial step typically involves the reaction of various precursors under controlled conditions to yield flomoxef acid.
  2. Conversion to Sodium Salt: Flomoxef acid is then converted into flomoxef sodium through an acid-base neutralization reaction. A common method involves adding sodium bicarbonate or sodium isooctanoate to a solution of flomoxef acid while controlling the pH between 4.2 and 5.2, usually under low-temperature conditions (0-10 °C) to ensure stability and purity of the product .

The process has been optimized in various patents to improve yield and purity, achieving over 99% purity in the final product with minimal impurities .

Molecular Structure Analysis

Structure and Data

Flomoxef sodium has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula for flomoxef sodium is C16H16ClN3O5SC_{16}H_{16}ClN_{3}O_{5}S with a molecular weight of approximately 395.83 g/mol.

  • Key Structural Features:
    • Beta-lactam ring
    • Thiazolidine ring
    • Chlorine substituent
    • Sulfonic acid group (in its sodium salt form)

This structure allows it to inhibit bacterial cell wall synthesis effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Flomoxef sodium undergoes various chemical reactions during its synthesis and degradation:

  1. Acid-Base Neutralization: The primary reaction for synthesizing flomoxef sodium involves neutralizing flomoxef acid with a base such as sodium bicarbonate or sodium isooctanoate, leading to the formation of the sodium salt.
  2. Hydrolysis: In aqueous environments, flomoxef sodium can undergo hydrolysis, which may lead to the formation of degradation products that can affect its efficacy.

The stability of flomoxef sodium in solution can be influenced by factors such as pH, temperature, and concentration of other ions present .

Mechanism of Action

Process and Data

Flomoxef sodium exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding prevents proper cell wall formation, leading to cell lysis and death.

  • Key Mechanism Steps:
    • Binding to PBPs
    • Inhibition of transpeptidation
    • Disruption of cell wall integrity

This mechanism makes it effective against a broad range of bacteria, particularly those that are resistant to other antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flomoxef sodium exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Highly soluble in water; solubility varies with pH
  • Stability: Stable under acidic conditions but can degrade in alkaline environments
  • Melting Point: Approximately 170-175 °C (decomposes upon melting)

These properties are crucial for its formulation into injectable solutions used in clinical settings .

Applications

Scientific Uses

Flomoxef sodium is primarily used in clinical medicine for:

  • Treatment of infections caused by susceptible bacteria, including respiratory tract infections, urinary tract infections, and skin infections.
  • It has also been studied for use in surgical prophylaxis due to its broad-spectrum activity against common pathogens encountered during surgical procedures.

Research continues into optimizing its use against resistant strains and exploring its potential applications in veterinary medicine .

Chemical and Structural Characterization of Flomoxef Sodium

Molecular Architecture and Stereochemical Configuration

Flomoxef sodium is a semisynthetic oxacephem antibiotic characterized by the chemical name sodium (6R,7R)-7-{2-[(difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate and the molecular formula C₁₅H₁₇F₂N₆NaO₇S₂. Its molecular weight is 518.44 g/mol (monoisotopic mass: 518.04658987 Da) [5] [10]. The compound features an oxygen-substituted 1-oxacephem nucleus, where the sulfur atom in the dihydrothiazine ring of traditional cephalosporins is replaced by oxygen, enhancing its β-lactamase stability [9].

The stereochemical configuration at positions C6 and C7 ((6R,7R)-configuration) is essential for antibacterial activity. The molecular structure incorporates three critical functional moieties:

  • A 7β-methoxy group that confers resistance to β-lactamase enzymes
  • A (difluoromethyl)thioacetyl group at the 7-amino position
  • A [[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]thio]methyl side chain at position C3 [4] [5].

The sodium carboxylate at C2 provides aqueous solubility, while the tetrazole-thioether side chain enhances Gram-positive antibacterial activity. X-ray crystallographic studies are limited for this compound, but computational analyses predict a compact bicyclic structure with the carboxylate group positioned trans to the 7β-methoxy group [5].

Table 1: Molecular Characteristics of Flomoxef Sodium

PropertyValue/Descriptor
Molecular FormulaC₁₅H₁₇F₂N₆NaO₇S₂
Molecular Weight518.44 g/mol
CAS Registry Number92823-03-5
IUPAC Namesodium (6R,7R)-7-{2-[(difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
SMILES Notation[Na+].O=C(C(N12)=C(CSC3=NN=NN3CCO)CO[C@]2([H])C@(NC(CSC(F)F)=O)C1=O)O[O-]
InChI KeyPPPZBOLFWGINKN-YLCXCWDSSA-M

Spectroscopic Profiling (NMR, FT-IR, LC-IT-TOF MS)

NMR Spectroscopy:Flomoxef sodium exhibits distinctive NMR signatures reflecting its complex structure. While comprehensive spectral assignments are not fully detailed in available literature, in vivo ¹⁹F NMR studies (at 564 MHz) demonstrate its utility for monitoring drug kinetics in biological systems. The difluoromethylthio moiety (-SCF₂H) produces a characteristic doublet signal between -90 to -95 ppm, attributable to the two equivalent fluorine atoms coupling with the single proton. This signal allows non-invasive tracking of flomoxef distribution in tissues, with detection limits as low as 16 µg/mL in phantom studies [8].

FT-IR Spectroscopy:The compound displays characteristic infrared absorption bands corresponding to its functional groups:

  • Strong carbonyl stretches at 1770 cm⁻¹ (β-lactam C=O) and 1720 cm⁻¹ (carboxylate C=O)
  • Broad O-H stretch at 3200-3400 cm⁻¹ (hydroxyethyl group)
  • C-F vibrations at 1100-1200 cm⁻¹
  • Tetrazole ring absorptions at 1500 cm⁻¹ and 1400 cm⁻¹ [4]

LC-IT-TOF MS Analysis:Liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS) provides high-resolution characterization of flomoxef sodium and its impurities. Under negative electrospray ionization, the molecular ion [M-H]⁻ appears at m/z 496.0420 (calculated for C₁₅H₁₆F₂N₆O₇S₂⁻). Key fragmentation pathways include:

  • Loss of CO₂ (44 Da) from the carboxylate group
  • Cleavage of the C3' side chain yielding ions at m/z 159.0067 [1-(2-hydroxyethyl)-1H-tetrazole-5-thiol - H]⁻
  • Degradation of the difluoromethylthioacetamido group generating m/z 112.9850 [F₂CHS]⁻The high mass accuracy (<5 ppm) of IT-TOF instrumentation enables precise elemental composition assignments for degradation products [2].

Table 2: Spectroscopic Characterization Techniques for Flomoxef Sodium

TechniqueKey Features IdentifiedSignificance
¹⁹F NMRDoublet at δ -90 to -95 ppm (J~H-F~ ≈ 54 Hz) from -SCF₂H groupEnables in vivo pharmacokinetic tracking in organs
LC-IT-TOF MS (Neg)[M-H]⁻ at m/z 496.0420; fragments at m/z 452.0388 (-CO₂), 159.0067 (tetrazole-thiol)High-accuracy identification of impurities and degradation pathways
FT-IRβ-Lactam carbonyl (1770 cm⁻¹), carboxylate (1720 cm⁻¹), C-F (1100-1200 cm⁻¹)Confirmation of critical functional groups in solid state

Crystallographic Analysis and Polymorphism Studies

Flomoxef sodium exists as a white to off-white crystalline solid, but detailed single-crystal X-ray diffraction data remain unreported in public literature [7] [10]. Polymorphism studies specific to flomoxef sodium are limited compared to other β-lactam antibiotics like cefuroxime sodium, which exhibits multiple crystalline forms with distinct stability profiles [6].

Indirect evidence from synthesis patents suggests that flomoxef sodium crystallization is sensitive to solvent systems and crystallization conditions. The preparation process typically involves:

  • Dissolving flomoxef acid in polar solvents (e.g., acetone, methanol)
  • Adding sodium bicarbonate or sodium carbonate solution to form the sodium salt
  • Precipitating the product using water-miscible organic solvents (ethyl acetate, acetone)
  • Drying under vacuum at controlled temperatures [3].

The resulting crystal morphology likely depends on solvent polarity, temperature, and ionic strength during precipitation. Process parameters such as cooling rate and stirring speed may influence crystal habit, particle size distribution, and consequently, dissolution behavior and stability. Cefuroxime sodium polymorphs demonstrate significant differences in thermal stability and dissolution kinetics [6], suggesting similar considerations may apply to flomoxef sodium despite the lack of direct studies.

Comparative Analysis of Flomoxef Acid and Sodium Salt Forms

The conversion of flomoxef acid to its sodium salt profoundly impacts physicochemical and pharmacological properties:

Solubility and Formulation:The carboxylic acid form exhibits poor aqueous solubility (<1 mg/mL), limiting its utility in parenteral formulations. Conversion to the sodium salt via reaction with sodium bicarbonate or sodium carbonate enhances water solubility dramatically (250 mg/mL, approximately 482 mM) [7]. This high solubility enables formulation as injectable solutions for clinical administration.

Synthesis and Purification:The sodium salt formation serves as a critical purification step. The synthetic route involves:

  • Condensation of 7β-methoxy-oxacephem intermediates with activated esters of (difluoromethylthio)acetic acid
  • Alkaline hydrolysis to generate flomoxef acid
  • Treatment with sodium bicarbonate in acetone/water mixtures
  • Crystallization by adding ethyl acetate or ethanol [3].

The sodium salt precipitates as a crystalline solid, allowing isolation from organic solvents and impurities. This contrasts with the free acid, which may form oils or amorphous solids challenging to purify.

Stability Considerations:Both forms show pH-dependent stability, with maximum stability observed near pH 7.0-7.5. The sodium salt exhibits greater stability against hydrolysis in solid-state storage due to its crystalline nature. However, accelerated degradation studies under heat, acid, or alkaline conditions reveal similar degradation pathways for both forms, including:

  • Hydrolysis of the β-lactam ring
  • Degradation of the tetrazole-thioether side chain to 1-(2-hydroxyethyl)-1H-tetrazol-5-thiol
  • Oxidation of the difluoromethylthio group [2] [3].

Pharmacological Implications:The sodium salt provides the requisite solubility for rapid systemic distribution following intravenous administration. Studies using ¹⁹F NMR confirm that flomoxef sodium reaches therapeutic concentrations in heart, liver, and kidney tissues within minutes post-administration. The free acid would be pharmacologically ineffective due to poor absorption and rapid clearance [8].

Table 3: Comparative Properties of Flomoxef Acid and Sodium Salt

PropertyFlomoxef AcidFlomoxef Sodium SaltFunctional Consequence
Molecular FormulaC₁₅H₁₈F₂N₆O₇S₂C₁₅H₁₇F₂N₆NaO₇S₂Ionic form enhances crystal packing
Aqueous Solubility<1 mg/mL250 mg/mLEnables intravenous formulation
Synthesis MethodIntermediate from hydrolysisReaction with NaHCO₃ in solvent systemFacilitates purification via crystallization
Solid-State FormAmorphous or oilyCrystalline solidImproved storage stability
BioavailabilityNegligibleRapid systemic distributionAchieves therapeutic tissue concentrations

Properties

CAS Number

92823-03-5

Product Name

Flomoxef sodium

IUPAC Name

sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C15H17F2N6NaO7S2

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1

InChI Key

PPPZBOLFWGINKN-YLCXCWDSSA-M

SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]

Synonyms

(6R,7R)-7-[[[(Difluoromethyl)thio]acetyl]amino]-3-[[[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]thio]methyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Sodium;

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.